molecular formula C8H10N2O4S B042591 4-Acetamido-2-aminobenzenesulfonic acid CAS No. 88-64-2

4-Acetamido-2-aminobenzenesulfonic acid

Cat. No.: B042591
CAS No.: 88-64-2
M. Wt: 230.24 g/mol
InChI Key: FOINSAWEWXUXPQ-UHFFFAOYSA-N
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Description

4-Acetamido-2-aminobenzenesulfonic acid is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of both acetamido and amino groups attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of dyes and pigments due to its ability to form stable azo compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-aminobenzenesulfonic acid typically involves the acetylation of 2-aminobenzenesulfonic acid. The process begins with the sulfonation of aniline to produce 2-aminobenzenesulfonic acid. This intermediate is then acetylated using acetic anhydride under acidic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors equipped with air condensers and controlled addition of reagents to maintain the desired reaction temperature and conditions .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-aminobenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino and acetamido groups can participate in electrophilic substitution reactions, leading to the formation of azo compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use diazonium salts under acidic conditions.

Major Products Formed

Scientific Research Applications

4-Acetamido-2-aminobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetamido-2-aminobenzenesulfonic acid involves its ability to interact with various enzymes and proteins. It can cause conformational changes in proteins, affecting their function. In the synthesis of dyes, it acts as a coupling component, facilitating the formation of stable azo compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-2-aminobenzenesulfonic acid is unique due to the presence of both acetamido and amino groups, which enhance its reactivity and versatility in forming azo compounds. This makes it particularly valuable in the dye and pigment industry compared to its analogs .

Properties

IUPAC Name

4-acetamido-2-aminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOINSAWEWXUXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058974
Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-64-2
Record name 4-Acetamido-2-aminobenzenesulfonic acid
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Record name 3-Aminoacetanilide-4-sulfonic acid
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Record name 4-Acetamido-2-aminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-
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Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-
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Record name 4-acetamido-2-aminobenzenesulphonic acid
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Record name 3-AMINOACETANILIDE-4-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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